

Application Notes and Protocols for "Angiogenesis Inhibitor 2" in Cell Culture

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Compound of Interest

Compound Name: Angiogenesis inhibitor 2

Cat. No.: B12419816

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These application notes provide detailed protocols for the solubilization and use of "Angiogenesis Inhibitor 2" (also known as compound 72), a potent anti-angiogenic agent, in dimethyl sulfoxide (DMSO) for various cell culture-based assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

"Angiogenesis Inhibitor 2" (CAS No. 2151067-32-0) is a powerful anti-angiogenic compound. [1] As a derivative of tetrandrine, it demonstrates significant biological activity, including the inhibition of proliferation and induction of apoptosis in human umbilical vein endothelial cells (HUVECs) and HCT-15 human colon cancer cells. [1] Furthermore, it has been shown to suppress cancer cell invasion and inhibit angiogenesis in zebrafish embryos. [1] Due to its hydrophobic nature, common to many tetrandrine derivatives, "Angiogenesis Inhibitor 2" has poor water solubility. [2][3] Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for use in cell culture experiments.

Proper preparation of the inhibitor stock solution is critical for obtaining accurate and reproducible experimental results. This includes using high-purity, anhydrous DMSO and adhering to appropriate storage conditions to maintain the stability and activity of the compound. When introducing the inhibitor to cell cultures, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity or other off-target effects. [4][5][6]

Data Presentation

The following table summarizes the key quantitative data for "**Angiogenesis Inhibitor 2**" and general recommendations for its use in cell culture.

Parameter	Value	Cell Line	Reference
IC ₅₀ (Proliferation)	1.93 µM	HUVEC	[1]
IC ₅₀ (Proliferation)	0.21 µM	HCT-15	[1]
Recommended Starting Stock Concentration	10 mM	-	General Practice
Recommended Final DMSO Concentration in Media	≤ 0.1% (v/v)	Most cell lines	[6][7]
Maximum Tolerated DMSO Concentration (Cell-dependent)	Up to 0.5% (v/v)	HUVEC, MCF-7	[4]
Storage of DMSO Stock Solution	-20°C or -80°C	-	General Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "**Angiogenesis Inhibitor 2**" in DMSO

This protocol describes the preparation of a 10 mM stock solution of "**Angiogenesis Inhibitor 2**". The molecular weight of the compound is required for this calculation.

Materials:

- "**Angiogenesis Inhibitor 2**" (solid form)
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

- Calibrated analytical balance
- Pipettes and sterile tips

Procedure:

- Determine the required mass: Calculate the mass of "**Angiogenesis Inhibitor 2**" needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need: $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ mg/g}$
- Weigh the compound: Carefully weigh the calculated amount of the inhibitor in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the inhibitor. To prepare a 10 mM solution, if you weighed out 10 μmoles of the inhibitor, you would add 1 mL of DMSO.
- Ensure complete dissolution: Vortex the tube gently until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: Dilution of "**Angiogenesis Inhibitor 2**" for Cell Culture Treatment

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.

Materials:

- 10 mM stock solution of "**Angiogenesis Inhibitor 2**" in DMSO
- Complete cell culture medium appropriate for the cell line being used

- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Prepare an intermediate dilution: It is recommended to first prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 μ M with a final DMSO concentration of 0.1%, you can prepare a 1000X working stock.
- Calculate dilution factor: Determine the dilution factor needed to get from your stock solution to your final desired concentration. For instance, to go from a 10 mM stock to a 10 μ M final concentration, the dilution factor is 1:1000.
- Add to culture medium: Add the calculated volume of the stock solution to the cell culture medium. For a 1:1000 dilution, add 1 μ L of the 10 mM stock solution to every 1 mL of medium. It is crucial to add the DMSO stock dropwise while gently vortexing the medium to prevent precipitation of the compound.[\[8\]](#)
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equal volume of cell culture medium. This is essential to distinguish the effects of the inhibitor from any potential effects of the solvent. The final DMSO concentration in the vehicle control should be identical to that in the experimental conditions.
- Treat cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of "**Angiogenesis Inhibitor 2**" or the vehicle control.

Protocol 3: In Vitro Tube Formation Assay

This protocol provides an example of using "**Angiogenesis Inhibitor 2**" in a common in vitro angiogenesis assay with HUVECs.

Materials:

- HUVECs

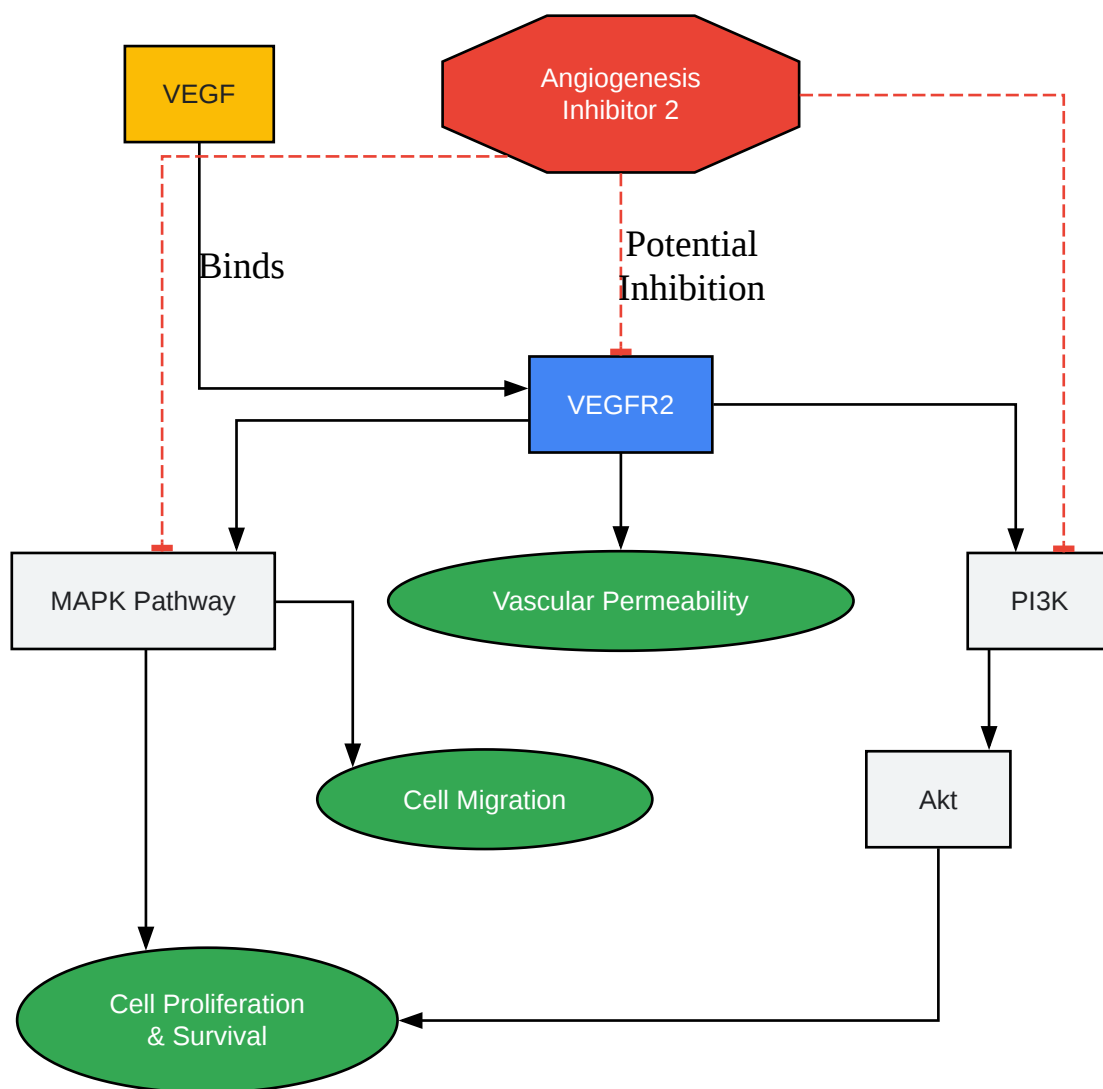
- Complete endothelial cell growth medium (e.g., EGM-2)
- Basement membrane extract (e.g., Matrigel)
- 96-well tissue culture plate
- **"Angiogenesis Inhibitor 2"** working solutions and vehicle control

Procedure:

- Coat plates: Thaw the basement membrane extract on ice. Pipette 50 μL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Prepare cell suspension: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5-2%).
- Seed cells: Seed the HUVECs onto the solidified matrix at a density of 1.5×10^4 to 2.0×10^4 cells per well in a volume of 100 μL .
- Add inhibitor: Immediately add 100 μL of the 2X final concentration of **"Angiogenesis Inhibitor 2"** or vehicle control to the respective wells.
- Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO_2 for 4-18 hours.
- Analyze results: Monitor the formation of capillary-like structures (tubes) using a light microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

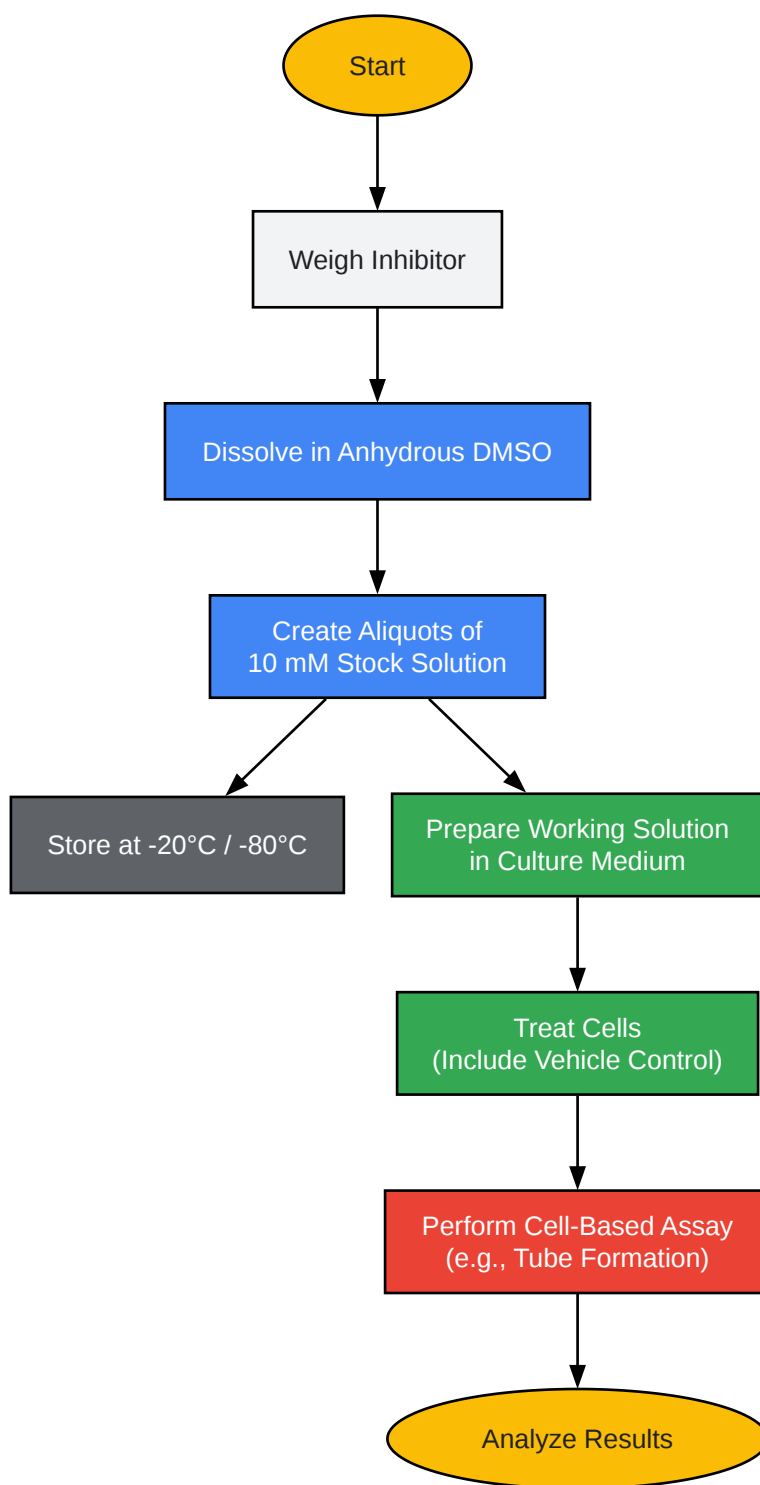
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **"Angiogenesis Inhibitor 2"**.



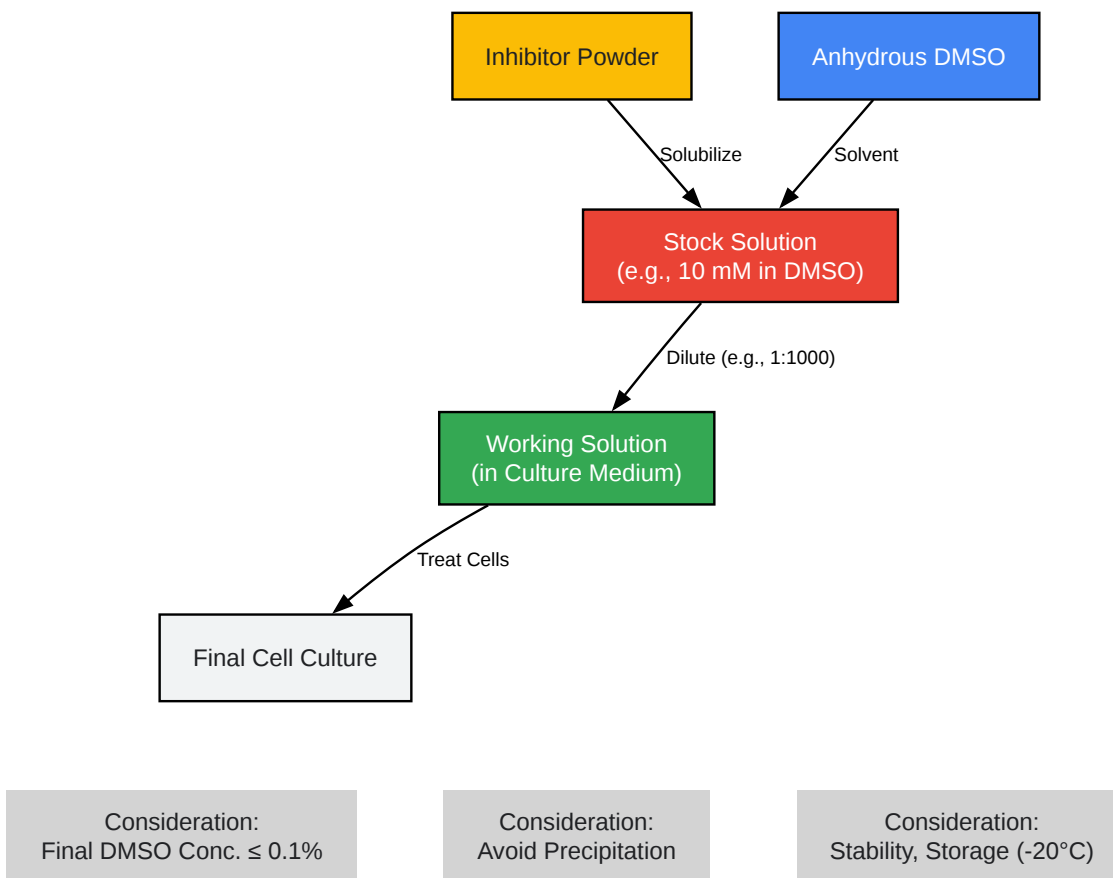
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Caption: Simplified VEGF signaling pathway, a common target for angiogenesis inhibitors.



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Caption: Experimental workflow for using "**Angiogenesis Inhibitor 2**" in cell culture.



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Caption: Logical relationships and key considerations for inhibitor preparation.

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